(S)-4-Cbz-Morpholine-3-carboxylic acid
Overview
Description
(S)-4-Cbz-Morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
(S)-4-Cbz-Morpholine-3-carboxylic acid is related to the broader field of pharmacology, especially in the context of drug design and synthesis. While the specific compound is not directly mentioned in the reviewed literature, insights can be drawn from related studies:
- Drug Efficacy and Safety : Research on carbamazepine, a drug structurally related to this compound, highlights the importance of understanding the molecular interactions and pharmacokinetics for improving drug efficacy and reducing adverse effects. Studies on carbamazepine's clinical efficacy and its adverse drug reactions underscore the need for precise molecular design and the assessment of pharmacological properties in drug development (Fricke-Galindo et al., 2018).
Environmental Studies
- Anthropogenic Marker in Water : Carbamazepine has been proposed as an anthropogenic marker for assessing water quality due to its persistence in treatment plants and widespread presence in water bodies. This suggests a potential area of research for derivatives of carbamazepine, such as this compound, in environmental monitoring and pollution studies (Hai et al., 2018).
Material Science
- Biomedical Applications : Phosphorus-containing polymers have garnered interest for biomedical applications due to their biocompatibility and potential for drug delivery systems. The chemical flexibility provided by compounds like this compound could play a role in the synthesis and functionalization of these polymers for targeted drug delivery and other therapeutic applications (Monge et al., 2011).
Properties
IUPAC Name |
(3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIPBQDWSTEDN-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363821 | |
Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819078-65-4 | |
Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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